![molecular formula C6H15N3O3S B13544195 N-(2-aminoethyl)morpholine-4-sulfonamide](/img/structure/B13544195.png)
N-(2-aminoethyl)morpholine-4-sulfonamide
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Overview
Description
N-(2-aminoethyl)morpholine-4-sulfonamide: is a chemical compound with the molecular formula C6H15N3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, an aminoethyl group, and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-aminoethyl)morpholine-4-sulfonamide involves several steps. One common method includes the following steps :
Step 1: Ethanolamine is added to dichloromethane to dissolve completely. Benzyl chloroformate is then added dropwise under alkaline conditions to form an intermediate.
Step 2: The intermediate is dissolved in dichloromethane, and 4-tosyl chloride is added under alkaline conditions to form another intermediate.
Step 3: This intermediate is dissolved in acetonitrile, and morpholine is added to form the final intermediate.
Step 4: The final intermediate is dissolved in methanol and subjected to catalytic hydrogenation to produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfonamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
There is no direct information about the applications of the compound "N-(2-aminoethyl)morpholine-4-sulfonamide" within the provided search results. However, the search results do provide information on related compounds such as sulfonamides and 2-aminophenol-4-sulfonamide, as well as compounds containing nitroimidazole.
Sulfonamides
- Carbonic Anhydrase Inhibitors : Sulfonamides have been found useful in controlling intraocular pressure .
- NaV1.7 Inhibitors : Sulfonamides are being explored for the treatment of pain by selectively inhibiting NaV1.7 .
- Synthesis of Intermediates : Sulfonamides are used as drug intermediates, though the sulfonation reaction can be dangerous and is typically reserved for creating simple aryl sulfonamide drug intermediates .
2-Aminophenol-4-sulfonamide
- Synthetic Method : A synthetic method for producing 2-aminophenol-4-sulfonamide involves chlorosulfonation, ammonification, hydrolysis, acidification, and reduction. The chlorosulfonation step is improved by using a two-step process: first sulfonating o-Nitrochlorobenzene with chlorosulfonic acid, then chlorinating with sulfur oxychloride. This reduces the consumption of chlorosulfonic acid, minimizes waste, and increases the yield of the chlorosulfonation product .
Nitroimidazole Sulfonamides
- Anticancer Evaluation : Nitroimidazole alkylsulfonamides are being researched for their cytotoxicity and ability to radiosensitize cells. Some have demonstrated increased cytotoxicity under anoxia, with 2-nitroimidazoles showing greater hypoxic cell ratios (HCR) than 5-nitroimidazole analogs. Certain compounds have shown promise in enhancing tumor killing when combined with radiotherapy by targeting hypoxic cells .
- In Vivo Studies : Studies selected 2-nitroimidazole and 5-nitroimidazole compounds for in vivo evaluation based on solubility, in vitro cytotoxicity, and radiosensitization data. They were well-tolerated in mice and showed promising pharmacokinetic properties. In vivo radiosensitization studies demonstrated that certain nitroimidazoles significantly enhanced tumor killing of radiotherapy .
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamide involves its ability to modulate lysosomal pH . The compound can facilitate the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH. This leads to the inactivation of lysosomal enzymes such as Cathepsin B, which can have various biological effects.
Comparison with Similar Compounds
4-(2-aminoethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a morpholine ring.
4-(2-aminoethyl)morpholine: Lacks the sulfonamide group, making it less versatile in certain applications.
Uniqueness: N-(2-aminoethyl)morpholine-4-sulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group. This combination imparts distinct chemical properties, making it suitable for specific applications in lysosomal targeting and pH modulation.
Biological Activity
N-(2-aminoethyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and related case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted with an aminoethyl group and a sulfonamide moiety. This structural configuration is crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.
Molecular Formula: C6H14N2O3S
Molecular Weight: 178.26 g/mol
The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules, including enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing for competitive inhibition of target enzymes. The aminoethyl group enhances binding affinity through hydrogen bonding with protein targets.
Biological Activities
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Studies indicate that it exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Properties : this compound has been investigated for its potential as an anticancer agent. It acts as a histone deacetylase (HDAC) inhibitor, which is a mechanism associated with cancer cell growth suppression. In vitro studies have reported IC50 values indicating effective growth inhibition in various cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor progression. Selective inhibition of CA IX over other isoforms has been observed, suggesting potential therapeutic applications in cancer treatment .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 0.125 µg/mL | |
Anticancer | MDA-MB-231 (Breast Cancer) | 2.8 µM | |
Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 nM |
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) when compared to traditional antibiotics like vancomycin, highlighting its potential as a novel therapeutic agent in treating resistant infections .
Case Study 2: Anticancer Activity
Research demonstrated that the compound induced apoptosis in MDA-MB-231 cells, significantly increasing the percentage of annexin V-FITC-positive cells, indicative of late-stage apoptosis. This effect was observed at concentrations as low as 1.52 µM, suggesting strong anticancer potential .
Properties
Molecular Formula |
C6H15N3O3S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N-(2-aminoethyl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C6H15N3O3S/c7-1-2-8-13(10,11)9-3-5-12-6-4-9/h8H,1-7H2 |
InChI Key |
AAISMDXLGAKBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN |
Origin of Product |
United States |
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